molecular formula C22H18Cl2N4O3S B11052941 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11052941
M. Wt: 489.4 g/mol
InChI Key: DNJPHPAUHJPNDF-KIBLKLHPSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and various substituents such as methoxymethyl, methyl, and dichlorohydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole precursor.

    Substitution Reactions: Various substituents, such as methoxymethyl, methyl, and dichlorohydroxyphenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

    Formation of the Carbohydrazide Moiety: The final step involves the formation of the carbohydrazide moiety through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: The compound’s heterocyclic structure and substituents make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe or tool in biological research to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

    Interference with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and cellular processes.

    Modulation of Cellular Pathways: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and differentiation.

Comparison with Similar Compounds

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.

    Pyrrole-Containing Compounds: Compounds with pyrrole rings may have similar reactivity and applications but differ in their overall structure and substituents.

    Carbohydrazide Derivatives: These compounds contain the carbohydrazide moiety and may have similar biological activities and applications.

Properties

Molecular Formula

C22H18Cl2N4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18Cl2N4O3S/c1-12-7-14(11-31-2)17-18(28-5-3-4-6-28)20(32-22(17)26-12)21(30)27-25-10-13-8-15(23)9-16(24)19(13)29/h3-10,29H,11H2,1-2H3,(H,27,30)/b25-10+

InChI Key

DNJPHPAUHJPNDF-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)N4C=CC=C4)COC

Origin of Product

United States

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